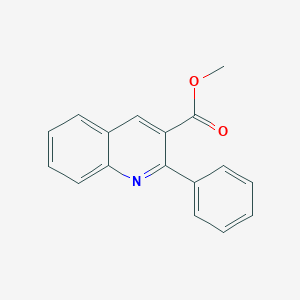
Methyl 2-phenylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenylquinoline-3-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, with the molecular formula C17H13NO2, features a quinoline ring system substituted with a phenyl group and a carboxylate ester group .
Preparation Methods
The synthesis of methyl 2-phenylquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of aniline with benzaldehyde, followed by cyclization and esterification reactions . The reaction conditions often include the use of catalysts such as zeolites or rare-earth metals, and the reactions can be carried out under reflux conditions in solvents like toluene or ethanol .
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or solvent-free conditions using ionic liquids . These methods aim to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Methyl 2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-phenylquinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with DNA, disrupt bacterial cell membranes, and inhibit crucial enzymes involved in bacterial metabolism . These interactions can lead to the compound’s antibacterial and anticancer effects.
Comparison with Similar Compounds
Methyl 2-phenylquinoline-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-4-phenylquinoline-3-carboxylate: This compound has a similar structure but features a methyl group at the 2-position instead of a phenyl group.
2-Phenylquinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of the 3-position.
3,4-Dimethoxyphenyl-2-methylquinoline-3-carboxylate: This compound contains additional methoxy groups on the phenyl ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and applications in various fields.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 2-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)14-11-13-9-5-6-10-15(13)18-16(14)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
OKUDVGVDODBCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















